molecular formula C13H16O5 B8572407 (4-Acetyl-3-hydroxy-2-propylphenoxy)acetic acid CAS No. 104074-06-8

(4-Acetyl-3-hydroxy-2-propylphenoxy)acetic acid

Cat. No. B8572407
M. Wt: 252.26 g/mol
InChI Key: JWZYEWIGZWGWRQ-UHFFFAOYSA-N
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Patent
US04672066

Procedure details

A mixture of 24.25 g of 1-(2,4-dihydroxy-3-propylphenyl) ethanone, 16.0 ml of ethyl chloroacetate and 26 g of anhydrous potassium carbonate in 375 ml of anhydrous acetone was stirred at reflux for 17 hours. The reaction mixture was filtered and the filtrate was concentrated in vacuo to an oil which was crystallized from ethanol to give 27.2 g of (4-acetyl-3-hydroxy-2-propylphenoxy)acetic acid, the titled compound, mp 61°-64°, (78% yield) in two crops.
Quantity
24.25 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([OH:11])[CH:5]=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].Cl[CH2:16][C:17]([O:19]CC)=[O:18].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:12]([C:3]1[CH:4]=[CH:5][C:6]([O:11][CH2:16][C:17]([OH:19])=[O:18])=[C:7]([CH2:8][CH2:9][CH3:10])[C:2]=1[OH:1])(=[O:14])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
24.25 g
Type
reactant
Smiles
OC1=C(C=CC(=C1CCC)O)C(C)=O
Name
Quantity
16 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
375 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo to an oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(OCC(=O)O)C=C1)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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